molecular formula C37H73NO5 B13358535 Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate

Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate

Cat. No.: B13358535
M. Wt: 612.0 g/mol
InChI Key: ZASYBSZHBWXDIG-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is a synthetic lipid compound. It is primarily used in the synthesis of lipid nanoparticles, which are crucial in drug delivery systems, particularly for mRNA vaccines. This compound is characterized by its long hydrocarbon chains and functional groups that enable it to interact with biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate involves multiple steps:

    Esterification: The initial step involves the esterification of octanoic acid with heptadecan-9-ol in the presence of a catalyst such as sulfuric acid.

    Amination: The ester is then reacted with 2-hydroxyethylamine to introduce the amino group.

    Alkylation: The final step involves the alkylation of the amino group with 4-(hexyloxy)-4-oxobutyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors is also explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in drug delivery and other fields.

Scientific Research Applications

Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate has several scientific research applications:

    Chemistry: Used in the synthesis of complex lipid structures.

    Biology: Plays a role in the study of lipid interactions with biological membranes.

    Medicine: Integral in the formulation of lipid nanoparticles for drug delivery, particularly in mRNA vaccines.

    Industry: Used in the production of specialized lipid-based materials.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, while the functional groups facilitate interactions with other molecules. This integration enhances the delivery of therapeutic agents encapsulated within lipid nanoparticles.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
  • Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
  • 7-((2-Hydroxyethyl)(8-nonyloxy)-8-oxooctyl)aminoheptyl 2-octyldecanoate

Uniqueness

Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific functional groups that enhance its ability to form stable lipid nanoparticles. This stability is crucial for the effective delivery of mRNA vaccines, making it a valuable compound in modern medicine.

Properties

Molecular Formula

C37H73NO5

Molecular Weight

612.0 g/mol

IUPAC Name

heptadecan-9-yl 8-[(4-hexoxy-4-oxobutyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C37H73NO5/c1-4-7-10-13-16-20-26-35(27-21-17-14-11-8-5-2)43-37(41)28-22-18-15-19-23-30-38(32-33-39)31-25-29-36(40)42-34-24-12-9-6-3/h35,39H,4-34H2,1-3H3

InChI Key

ZASYBSZHBWXDIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCC(=O)OCCCCCC)CCO

Origin of Product

United States

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